2-Amino-N-(1H-indol-3-ylmethyl)propanamide
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Overview
Description
2-Amino-N-(1H-indol-3-ylmethyl)propanamide is a compound that features an indole ring, which is a common structural motif in many biologically active molecules. The indole ring is known for its presence in various natural products and pharmaceuticals, making this compound of significant interest in scientific research and industrial applications.
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives have been found to interact with their targets in various ways, leading to a range of biological effects . For instance, some indole derivatives have been reported to inhibit polymerization of tubulin, a protein that forms microtubules, which are essential for cell division .
Biochemical Pathways
Indole derivatives have been found to affect various biochemical pathways, leading to a range of downstream effects . For example, some indole derivatives have been reported to inhibit the polymerization of tubulin, affecting cell division .
Pharmacokinetics
The compound’s molecular weight (20324 g/mol) and its solubility in organic solvents such as ethanol, methanol, and acetone suggest that it may have good bioavailability .
Result of Action
Some indole derivatives have been reported to induce cell apoptosis in a dose-dependent manner, arrest cells in the g2/m phase of the cell cycle, and inhibit the polymerization of tubulin .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(1H-indol-3-ylmethyl)propanamide typically involves the reaction of tryptamine with a suitable acylating agent. One common method is the reaction of tryptamine with an acyl chloride or anhydride under basic conditions to form the desired amide. For example, tryptamine can be reacted with propionyl chloride in the presence of a base like triethylamine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(1H-indol-3-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the amide moiety.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
2-Amino-N-(1H-indol-3-ylmethyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(1H-indol-3-yl)propanamide: Another indole derivative with similar structural features.
2-Amino-N-benzyl-3-(1H-indol-3-yl)propanamide: A compound with a benzyl group instead of a methyl group on the amide nitrogen.
Uniqueness
2-Amino-N-(1H-indol-3-ylmethyl)propanamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the indole ring and the amide moiety provides a versatile scaffold for further functionalization and derivatization, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-amino-N-(1H-indol-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8(13)12(16)15-7-9-6-14-11-5-3-2-4-10(9)11/h2-6,8,14H,7,13H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTBDELQFFBPPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CNC2=CC=CC=C21)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1540851-27-1 |
Source
|
Record name | 2-amino-N-[(1H-indol-3-yl)methyl]propanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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